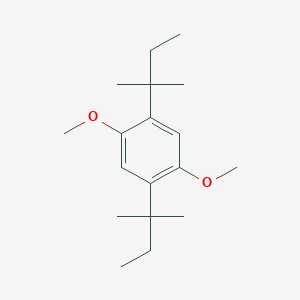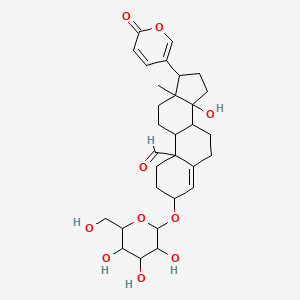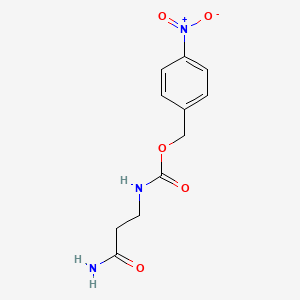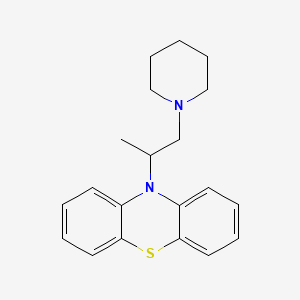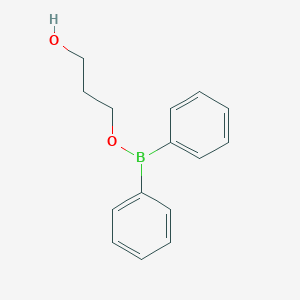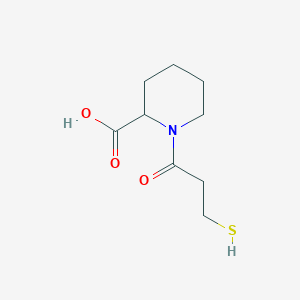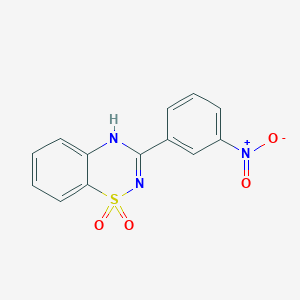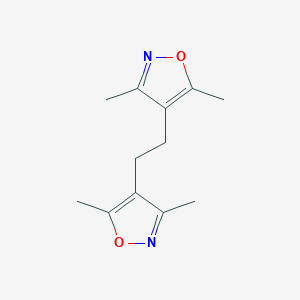![molecular formula C25H24N4O2 B14443712 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione CAS No. 76383-45-4](/img/structure/B14443712.png)
4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione can be achieved through several methods. One common synthetic route involves the condensation of N,N-diphenyl-N-butylhydrazine with a suitable carbonyl compound . Another method includes the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of pyrazolidinediones . In biology and medicine, it has been investigated for its potential antiviral properties, particularly against retroviruses such as HIV . Additionally, it is used in the pharmaceutical industry for the development of anti-inflammatory and analgesic drugs .
Mécanisme D'action
The mechanism of action of 4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. By decreasing prostaglandin levels, the compound effectively reduces inflammation and alleviates pain .
Comparaison Avec Des Composés Similaires
4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione is similar to other pyrazolidinediones, such as oxyphenbutazone and sulphinpyrazone . it is unique in its specific substitution pattern, which contributes to its distinct pharmacological properties. For instance, oxyphenbutazone has an additional hydroxyl group, while sulphinpyrazone contains a phenylsulphinylethyl group . These structural differences result in variations in their anti-inflammatory and analgesic activities .
Propriétés
Numéro CAS |
76383-45-4 |
|---|---|
Formule moléculaire |
C25H24N4O2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
4-butyl-1,2-diphenyl-4-phenyldiazenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H24N4O2/c1-2-3-19-25(27-26-20-13-7-4-8-14-20)23(30)28(21-15-9-5-10-16-21)29(24(25)31)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
Clé InChI |
SVSOHKFQMSFQOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



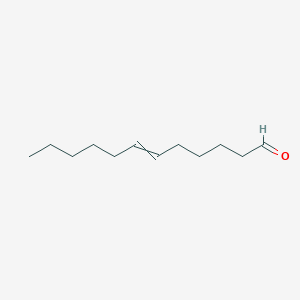
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)

